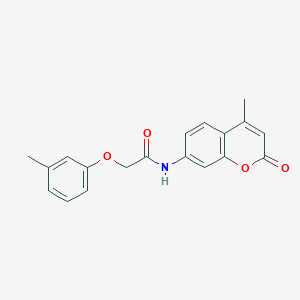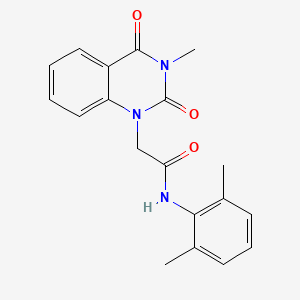
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as Coumestrol and has been found to possess a wide range of biological activities. Coumestrol has been extensively studied for its potential application in various scientific research fields.
Mechanism of Action
The mechanism of action of Coumestrol is not fully understood. However, it has been proposed that it exerts its biological activities through various mechanisms, including the modulation of estrogen receptors, the inhibition of cell proliferation, and the induction of apoptosis. Coumestrol has been found to bind to estrogen receptors and modulate their activity, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Coumestrol has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the modulation of estrogen receptors. It has also been found to have a positive effect on bone health and to reduce the risk of osteoporosis. Coumestrol has been shown to increase bone mineral density and to improve bone strength in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
Coumestrol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that the biological activity of Coumestrol can vary depending on the cell line or animal model used, which can make it challenging to interpret results.
Future Directions
For the study of Coumestrol include investigating its potential application in the treatment of osteoporosis and neurodegenerative diseases and exploring its use in combination with other therapeutic agents.
Synthesis Methods
Coumestrol can be synthesized through various methods, including the Knoevenagel condensation reaction, Michael addition reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxaldehyde and 3-methylphenylacetic acid in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxylic acid and 3-methylphenylacetonitrile in the presence of a base catalyst. The Suzuki coupling reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-boronic acid and 3-methylphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
Coumestrol has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and estrogenic activities. It has been extensively studied for its potential application in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. Coumestrol has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models of cardiovascular disease and neurodegenerative disease.
properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-4-3-5-15(8-12)23-11-18(21)20-14-6-7-16-13(2)9-19(22)24-17(16)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQTKSMKOUQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)


![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)